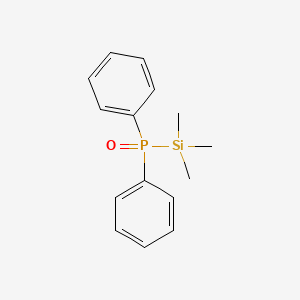
Oxo(diphenyl)(trimethylsilyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(diphenyl)(trimethylsilyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups, a trimethylsilyl group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxo(diphenyl)(trimethylsilyl)-lambda~5~-phosphane typically involves the reaction of diphenyl(trimethylsilyl)phosphine with an appropriate oxidizing agent. One common method is the reaction with α-oxo phosphonates . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)(trimethylsilyl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to other functional groups.
Substitution: The trimethylsilyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organometallic reagents for substitution reactions. The reactions typically require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Scientific Research Applications
Oxo(diphenyl)(trimethylsilyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of oxo(diphenyl)(trimethylsilyl)-lambda~5~-phosphane involves its interaction with various molecular targets. The phosphorus atom can form coordination complexes with metals, influencing catalytic activities. The compound can also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenyl(trimethylsilyl)phosphine: Lacks the oxo group but shares similar structural features.
Triphenylphosphine oxide: Contains three phenyl groups and an oxo group but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the phenyl groups.
Uniqueness
Oxo(diphenyl)(trimethylsilyl)-lambda~5~-phosphane is unique due to the combination of its oxo, diphenyl, and trimethylsilyl groups.
Properties
CAS No. |
66128-13-0 |
|---|---|
Molecular Formula |
C15H19OPSi |
Molecular Weight |
274.37 g/mol |
IUPAC Name |
diphenylphosphoryl(trimethyl)silane |
InChI |
InChI=1S/C15H19OPSi/c1-18(2,3)17(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
DKIJXOJTEWWOCP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
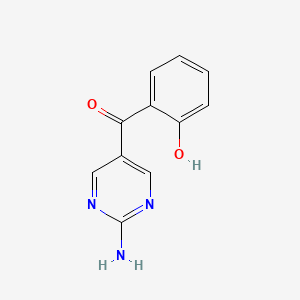
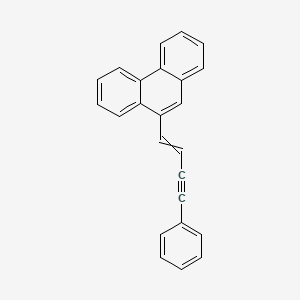

![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
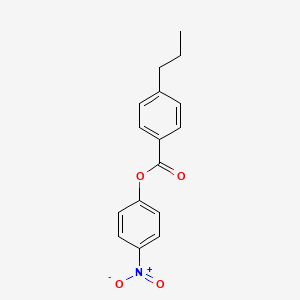
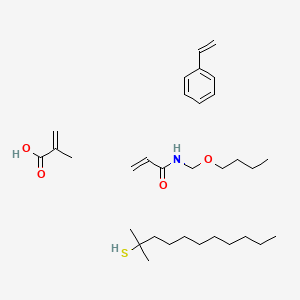
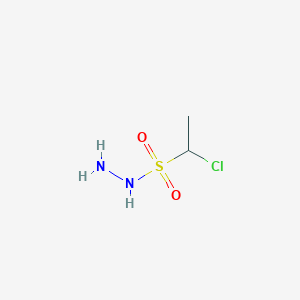
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

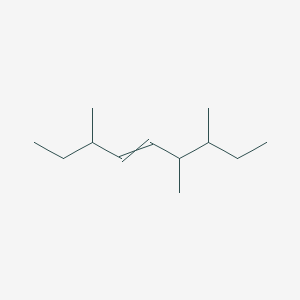
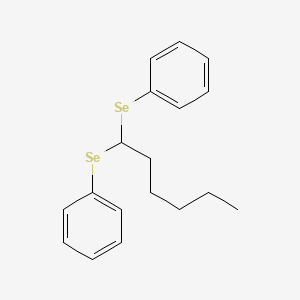
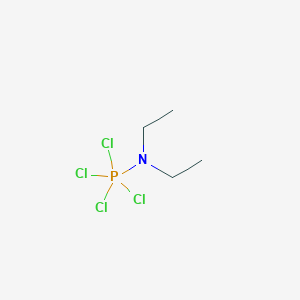
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
